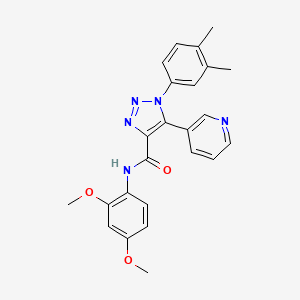

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 3,4-dimethylphenyl group at position 1, and a 2,4-dimethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-7-8-18(12-16(15)2)29-23(17-6-5-11-25-14-17)22(27-28-29)24(30)26-20-10-9-19(31-3)13-21(20)32-4/h5-14H,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOOXKZONMDEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

Its molecular weight is approximately 441.51 g/mol. The presence of methoxy groups and a pyridine moiety contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data suggest that it may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders.

The anticancer effects of this compound have been attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins in cancer cells. For instance, studies demonstrated an increase in caspase-3 activity and p53 expression in treated MCF-7 cells, leading to enhanced apoptosis .

- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Case Studies

A notable study involved screening a library of compounds on multicellular spheroids to identify effective anticancer agents. This compound emerged as a promising candidate due to its potent growth-inhibitory effects against various tumor cell lines .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting its utility in mitigating oxidative stress .

Data Tables

Comparison with Similar Compounds

Key Observations :

- The pyridin-3-yl group in the target compound and the ethyl ester derivative may enhance π-π stacking interactions with biological targets compared to halogenated analogs (e.g., chlorine in 3a).

- The 2,4-dimethoxyphenyl carboxamide group likely improves solubility relative to cyano-substituted analogs (e.g., 3a) .

Pharmacological Activity Comparison

Antitumor Activity Against NCI-H522 Lung Cancer Cells

Compounds with triazole-carboxamide scaffolds exhibit varying growth inhibition (GP) profiles:

Key Findings :

- The pyridin-3-yl group correlates with moderate to high GP values (e.g., 70.94% in the ethyl ester analog) .

- Methoxy and methyl groups in the target compound may synergize to improve membrane permeability and metabolic stability compared to halogenated derivatives .

- Trifluoromethyl substituents, while potent, may reduce solubility, limiting bioavailability .

Yield and Purity Considerations :

- The absence of halogens (e.g., chlorine in 3a–3e) may simplify purification .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a 1,2,3-triazole core with three distinct substituents:

- 1-(3,4-Dimethylphenyl) : Introduced via azide precursors.

- 5-(Pyridin-3-yl) : Derived from alkyne components.

- 4-Carboxamide (N-(2,4-dimethoxyphenyl)) : Installed via late-stage amidation of a carboxylic acid intermediate.

Key synthetic strategies include:

Synthesis of the 1,2,3-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Preparation of 3,4-Dimethylphenyl Azide

3,4-Dimethylaniline undergoes diazotization followed by azide substitution:

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C yields the diazonium salt.

- Azide Formation : Reaction with NaN₃ in aqueous ethanol affords 3,4-dimethylphenyl azide.

Synthesis of Pyridin-3-ylpropiolic Acid

Pyridine-3-carbaldehyde is converted to the corresponding alkyne via a Corey-Fuchs reaction:

- Bromination : PBr₃-mediated bromination yields 3-(dibromomethyl)pyridine.

- Dehydrohalogenation : Treatment with KOtBu generates pyridin-3-ylacetylene.

- Carboxylation : CO₂ insertion under palladium catalysis forms pyridin-3-ylpropiolic acid.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, py-H), 8.63 (d, J = 4.8 Hz, 1H, py-H), 8.12 (d, J = 7.6 Hz, 1H, py-H), 7.48 (dd, J = 7.6, 4.8 Hz, 1H, py-H), 3.29 (s, 1H, ≡CH).

CuAAC Reaction

Conditions :

- Azide : 3,4-Dimethylphenyl azide (1.2 equiv).

- Alkyne : Pyridin-3-ylpropiolic acid (1.0 equiv).

- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).

- Solvent : tert-Butanol/H₂O (2:1).

- Temperature : 70°C, 12 h.

Product : 1-(3,4-Dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Yield : 82%.

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,3-dipolar cycloaddition, placing the pyridin-3-yl group at position 5 and the carboxylic acid at position 4.

Three-Component Reaction for 1,4,5-Trisubstituted Triazoles

An alternative route employs aldehydes, amines, and Bestmann-Ohira reagent (BOR):

Procedure :

- Imine Formation : 3,4-Dimethylaniline reacts with pyridine-3-carbaldehyde in CH₃CN at 60°C for 4 h.

- Diazo Addition : BOR (1.5 equiv) is added, followed by CuBr (10 mol%) under O₂ atmosphere.

Product : 1-(3,4-Dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde.

Yield : 63%.

Subsequent Oxidation : KMnO₄ in acidic medium converts the aldehyde to carboxylic acid (Yield: 89%).

Amidation of the Carboxylic Acid Intermediate

Activation and Coupling

Conditions :

- Carboxylic Acid : 1-(3,4-Dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv).

- Amine : 2,4-Dimethoxyaniline (1.2 equiv).

- Coupling Agent : HATU (1.5 equiv), DIPEA (3.0 equiv).

- Solvent : DMF, RT, 6 h.

Product : N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.

Mechanistic Insight : HATU generates an active O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

- δ 8.87 (s, 1H, py-H), 8.62 (d, J = 4.8 Hz, 1H, py-H), 8.15 (d, J = 7.6 Hz, 1H, py-H), 7.52 (dd, J = 7.6, 4.8 Hz, 1H, py-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, OMe-Ar-H), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, OMe-Ar-H), 6.44 (d, J = 2.4 Hz, 1H, OMe-Ar-H), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.42 (s, 6H, Ar-CH₃).

¹³C NMR (150 MHz, CDCl₃) :

Q & A

Q. Table 1: Key Physicochemical Properties of Analogous Triazole-Carboxamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.